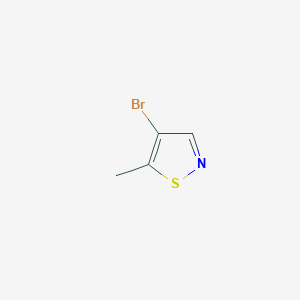![molecular formula C9H13F2NO4 B6259247 1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid CAS No. 1822549-84-7](/img/new.no-structure.jpg)
1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, two fluorine atoms, and an azetidine ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Wirkmechanismus
Target of Action
The tert-butoxycarbonyl (boc) group is commonly used as a protecting group for amines in organic synthesis .
Mode of Action
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group protects the amine during the reaction and can be removed afterwards with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Pharmacokinetics
The properties of the compound, such as its molecular weight (2372 g/mol) , could influence its pharmacokinetics.
Result of Action
The use of the boc group in protecting amines can influence the outcomes of organic synthesis reactions .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of “1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid”. For instance, the addition and removal of the BOC group are carried out under specific conditions of temperature and pH .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the reaction of azetidine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The fluorine atoms are typically introduced through fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc protecting group can be selectively removed under acidic conditions using reagents such as trifluoroacetic acid or hydrochloric acid.
Oxidation and Reduction Reactions: The azetidine ring can participate in oxidation and reduction reactions, depending on the specific reagents and conditions used.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol can be used to remove the Boc protecting group.
Major Products Formed:
Deprotected Amines: Removal of the Boc group yields the corresponding amine.
Fluorinated Derivatives: Fluorination reactions result in the formation of fluorinated azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring fluorinated azetidine moieties.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is utilized in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Vergleich Mit ähnlichen Verbindungen
- 1-[(tert-butoxy)carbonyl]-3,3-difluoroazetidine-2-carboxylic acid
- tert-Butyloxycarbonyl-protected amino acids
- Fluorinated azetidine derivatives
Uniqueness: this compound is unique due to the combination of the Boc protecting group and the presence of two fluorine atoms on the azetidine ring. This structural feature imparts distinct reactivity and stability, making it valuable in various synthetic and research applications .
Eigenschaften
CAS-Nummer |
1822549-84-7 |
|---|---|
Molekularformel |
C9H13F2NO4 |
Molekulargewicht |
237.20 g/mol |
IUPAC-Name |
3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid |
InChI |
InChI=1S/C9H13F2NO4/c1-8(2,3)16-7(15)12-4-9(10,11)5(12)6(13)14/h5H,4H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
SNIQPSBTDHQLPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1C(=O)O)(F)F |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




